Spectroscopic Data of Non-3-yn-1-ol: An In-depth Technical Guide
Spectroscopic Data of Non-3-yn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Non-3-yn-1-ol, a valuable chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of Non-3-yn-1-ol in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Non-3-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH (C1) |
| ~2.3 | Triplet of triplets | 2H | -C≡C-CH₂- (C2) |
| ~2.1 | Triplet | 2H | -CH₂-C≡C- (C5) |
| ~1.5 | Multiplet | 4H | -CH₂-CH₂- (C6, C7) |
| ~1.3 | Multiplet | 2H | -CH₂- (C8) |
| ~0.9 | Triplet | 3H | -CH₃ (C9) |
| Variable | Broad Singlet | 1H | -OH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~80.5 | -C≡C- (C3 or C4) |
| ~79.5 | -C≡C- (C3 or C4) |
| ~61.0 | -CH₂-OH (C1) |
| ~31.5 | -CH₂- (C7) |
| ~28.5 | -CH₂- (C6) |
| ~22.0 | -CH₂- (C8) |
| ~20.0 | -C≡C-CH₂- (C2) |
| ~18.5 | -CH₂-C≡C- (C5) |
| ~13.5 | -CH₃ (C9) |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3330 | Strong, Broad | O-H Stretch | Alcohol |
| ~2930 | Strong | C-H Stretch | Alkane |
| ~2860 | Strong | C-H Stretch | Alkane |
| ~2230 | Medium, Sharp | C≡C Stretch | Alkyne |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Possible Fragment |
| 140 | Low | [M]⁺ (Molecular Ion) |
| 123 | Moderate | [M-OH]⁺ |
| 111 | Moderate | [M-C₂H₅]⁺ |
| 97 | High | [M-C₃H₇]⁺ |
| 83 | High | [M-C₄H₉]⁺ |
| 67 | Very High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of Non-3-yn-1-ol (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon environment.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of neat Non-3-yn-1-ol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition:
-
The sample is brought into firm contact with the ATR crystal.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is commonly used, and multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Peak positions are identified and assigned to corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of Non-3-yn-1-ol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Gas Chromatography:
-
A capillary column suitable for the analysis of polar compounds (e.g., a wax-based column) is installed.
-
Helium is used as the carrier gas at a constant flow rate.
-
A temperature program is set to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.
-
1 µL of the sample solution is injected into the GC inlet.
-
-
Mass Spectrometry:
-
The mass spectrometer is set to scan a mass range of m/z 40-400.
-
Electron ionization is performed at a standard energy of 70 eV.
-
-
Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to Non-3-yn-1-ol. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern. The resulting spectrum is compared with spectral libraries for confirmation.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of Non-3-yn-1-ol.
